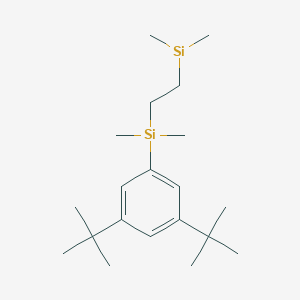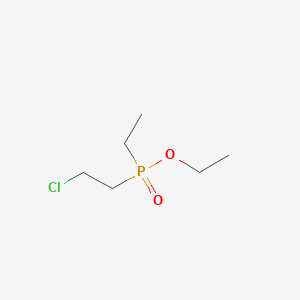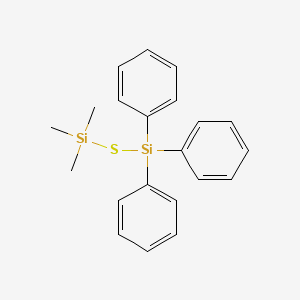
1,1,1-Trimethyl-3,3,3-triphenyldisilathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-3,3,3-triphenyldisilathiane is a unique organosilicon compound characterized by its three phenyl groups and three methyl groups attached to a disilathiane core. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-3,3,3-triphenyldisilathiane typically involves the reaction of trimethylchlorosilane with phenylmagnesium bromide, followed by the introduction of sulfur to form the disilathiane structure. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-3,3,3-triphenyldisilathiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disilathiane to its corresponding silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trimethyl-3,3,3-triphenyldisilathiane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of silicone-based materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-3,3,3-triphenyldisilathiane involves its interaction with various molecular targets. The phenyl groups provide steric hindrance, which can influence the reactivity of the compound. The disilathiane core can participate in redox reactions, altering the oxidation state of sulfur and silicon atoms. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane: Similar in structure but contains an oxygen atom instead of sulfur.
1,1,3,3-Tetramethyldisiloxane: Contains two silicon atoms bonded to oxygen and methyl groups.
1,1,3,3-Tetramethyldisilazane: Contains nitrogen instead of sulfur or oxygen.
Uniqueness
1,1,1-Trimethyl-3,3,3-triphenyldisilathiane is unique due to the presence of sulfur in its structure, which imparts distinct chemical properties compared to its
Properties
CAS No. |
61550-20-7 |
|---|---|
Molecular Formula |
C21H24SSi2 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
trimethyl(triphenylsilylsulfanyl)silane |
InChI |
InChI=1S/C21H24SSi2/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
TVEFABQMAZZOGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)S[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Nitrophenyl)sulfanyl]but-3-en-2-one](/img/structure/B14574399.png)
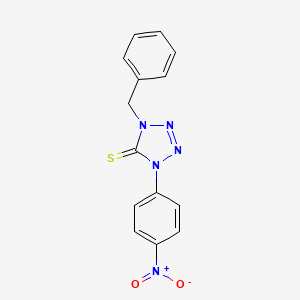

![1,1,1a,1b-Tetrachlorodecahydro-1H-2,6-methanocyclopropa[a]azulene](/img/structure/B14574417.png)
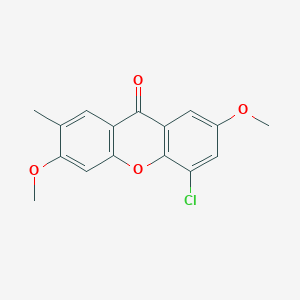
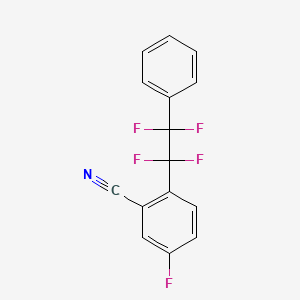
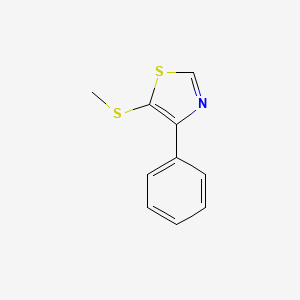
![(3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14574438.png)
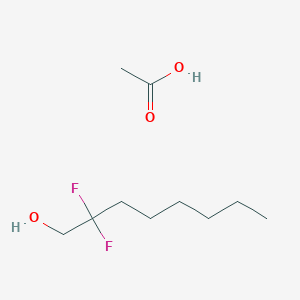

![N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14574452.png)
![3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14574454.png)
